molecular formula C18H13N3O3S B286240 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE

4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE

Cat. No.: B286240
M. Wt: 351.4 g/mol
InChI Key: GZSDSAJHSDVULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE is a complex organic compound that features a unique structure combining a benzonitrile group with a furan ring and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE typically involves multiple steps:

    Formation of the Pyrimidine Derivative: The initial step involves the synthesis of the pyrimidine derivative, which can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Furan Ring Formation: The furan ring is then introduced through a cyclization reaction.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the furan ring and the benzonitrile group under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different properties.

Scientific Research Applications

4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZONITRILE: shares structural similarities with other pyrimidine and furan derivatives.

    Meldrum’s Acid Derivatives: These compounds have similar functional groups and are used in various synthetic applications.

    Thiadiazoles: These compounds also feature heterocyclic rings and are studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

4-[5-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzonitrile

InChI

InChI=1S/C18H13N3O3S/c1-20-16(22)14(17(23)21(2)18(20)25)9-13-7-8-15(24-13)12-5-3-11(10-19)4-6-12/h3-9H,1-2H3

InChI Key

GZSDSAJHSDVULV-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C#N)C(=O)N(C1=S)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C#N)C(=O)N(C1=S)C

Origin of Product

United States

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